1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine
Description
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is a piperazine derivative characterized by a central six-membered piperazine ring substituted with a 4-chloro-2-fluorophenyl group at position 1 and a 2-nitrophenyl group at position 2. The compound’s structure combines electron-withdrawing (chloro, fluoro, nitro) and aromatic moieties, which influence its physicochemical properties and biological interactions. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS)-related activities .
Properties
CAS No. |
2006276-87-3 |
|---|---|
Molecular Formula |
C16H15ClFN3O2 |
Molecular Weight |
335.76 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21(22)23/h1-6,11H,7-10H2 |
InChI Key |
NDAPDTUMWLXZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 4-chloro-2-fluoroaniline, undergoes a nucleophilic substitution reaction with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This forms an intermediate compound.
Cyclization Reaction: The intermediate compound is then subjected to a cyclization reaction with piperazine under reflux conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as a solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as a solvent.
Major Products Formed:
Reduction: 1-(4-Amino-2-fluorophenyl)-4-(2-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Electron-Withdrawing Groups : The chloro, fluoro, and nitro substituents in the target compound enhance lipophilicity and metabolic stability compared to analogues with methoxy or hydroxy groups (e.g., compound 1c in ).
- Aromatic vs. Aliphatic Substituents: The 2-nitrophenyl group at position 4 may confer stronger π-π stacking interactions in receptor binding compared to aliphatic chains (e.g., 3-phenoxy-2-hydroxypropyl in ).
Anticancer Potential
- Cytotoxicity : Piperazine derivatives with nitro and chloro substituents (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives) exhibit IC50 values in the micromolar range against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines . The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, but specific data are lacking.
- Stability : Compound 5a (1-(4-chlorobenzhydryl)piperazine derivative) demonstrated sustained cytotoxicity over 72 hours, suggesting the target compound’s nitro group could improve in situ stability .
Antimicrobial and Antifungal Activity
- Antibacterial : Arylpiperazine derivatives with methoxy and nitro groups (e.g., compound 8 in ) showed MIC values of 12.5–25 μg/mL against Gram-positive bacteria. The target compound’s fluoro substituent may broaden activity against resistant strains.
- Antifungal : Compound 1c (4-methoxyphenyl-piperazine) inhibited Candida albicans hyphae formation at 50 μM, while the target compound’s nitro group may enhance redox-mediated antifungal effects .
CNS Receptor Interactions
- Dopamine D2 Receptor : Analogues like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine showed high D2 receptor affinity (Ki = 0.8 nM), suggesting the target compound’s nitro group may enhance binding at orthosteric sites .
- 5-HT1A Antagonism : p-MPPI and p-MPPF (piperazine-based antagonists) blocked 5-HT1A autoreceptors with ID50 values of 3–5 mg/kg, indicating substituent-dependent potency .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties vs. Analogues
Key Insights :
- The target compound’s fluoro group may reduce oxidative metabolism, enhancing half-life compared to non-halogenated analogues.
- The nitro group could limit blood-brain barrier penetration, restricting CNS applications compared to methoxy-substituted derivatives (e.g., ).
Biological Activity
1-(4-Chloro-2-fluorophenyl)-4-(2-nitrophenyl)piperazine is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure, characterized by a piperazine ring substituted with chlorinated and fluorinated phenyl groups as well as a nitro group, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C16H15ClFN3O2
- Molecular Weight : 295.7 g/mol
- Purity : ≥95%
The compound's structure can be represented as follows:
Pharmacological Profile
This compound has been studied for its interactions with various biological targets, particularly neurotransmitter receptors. Initial studies indicate that it may modulate receptor activity, impacting neurotransmitter pathways involved in neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with related compounds:
| Compound Name | Structural Differences | Potential Impact on Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-4-(2-nitrophenyl)piperazine | Lacks fluorine atom | May exhibit different reactivity and biological effects |
| 1-(4-Fluorophenyl)-4-(2-nitrophenyl)piperazine | Lacks chlorine atom | Altered chemical properties due to absence of chlorine |
| 1-(4-Chloro-2-fluorophenyl)-4-(2-aminophenyl)piperazine | Contains amino group instead of nitro group | Changes in reactivity and potential biological activity |
The unique combination of substituents in this compound confers distinct chemical and biological properties that may not be present in its analogs.
Neuropharmacological Effects
Research has indicated that piperazine derivatives can exhibit significant neuropharmacological effects. A study highlighted the potential of similar piperazine compounds in treating conditions like anxiety and depression by acting on serotonin receptors .
Anticancer Activity
Another area of interest is the anticancer potential of piperazine derivatives. For instance, docking studies have shown that related compounds can bind effectively to DNA, suggesting they may act as anticancer agents by interfering with DNA replication . The binding affinities were recorded at -7.5 and -7.4 kcal/mol for different sites, indicating strong interactions with DNA.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective activity against specific cancer cell lines while maintaining low cytotoxicity against normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Toxicity and Safety Profile
Toxicity assessments are essential for any new pharmacological agent. Preliminary data suggest that this compound has a favorable safety profile; however, comprehensive toxicological studies are necessary to confirm its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
